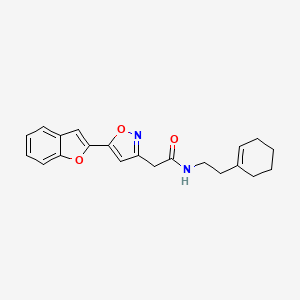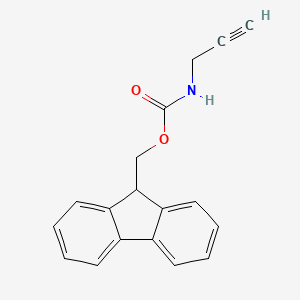![molecular formula C14H12Cl2N2O2S B2952499 2-{[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole CAS No. 2199710-91-1](/img/structure/B2952499.png)
2-{[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a heterocyclic compound that contains both a thiazole ring and a pyrrolidine ring. The presence of the 3,4-dichlorobenzoyl group adds to its chemical complexity and potential biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-Dichlorobenzoyl Group: This step involves the acylation of the pyrrolidine ring with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Thiazole Ring: The thiazole ring is formed by reacting the intermediate with a thioamide under cyclization conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
化学反应分析
Types of Reactions
2-{[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 3,4-dichlorobenzoyl moiety can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution but often involve the use of bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole and benzoyl derivatives.
科学研究应用
2-{[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-{[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The 3,4-dichlorobenzoyl group may enhance the compound’s binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
2-{[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
2-{[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-imidazole: Contains an imidazole ring, offering different biological activity.
Uniqueness
The presence of both the thiazole and pyrrolidine rings, along with the 3,4-dichlorobenzoyl group, makes 2-{[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole unique. This combination of structural features contributes to its distinct chemical reactivity and potential biological activity.
属性
IUPAC Name |
(3,4-dichlorophenyl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2S/c15-11-2-1-9(7-12(11)16)13(19)18-5-3-10(8-18)20-14-17-4-6-21-14/h1-2,4,6-7,10H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKAQSVUWCXBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
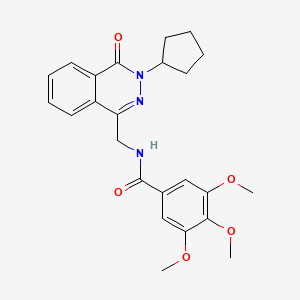
![6-(4-bromophenyl)-3-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2952418.png)
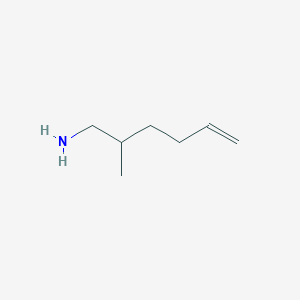
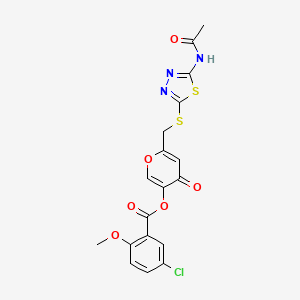
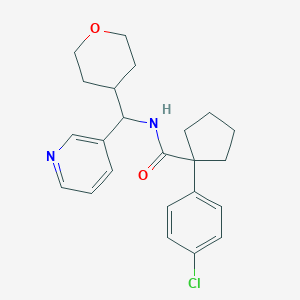
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2952422.png)

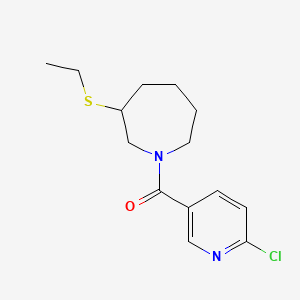
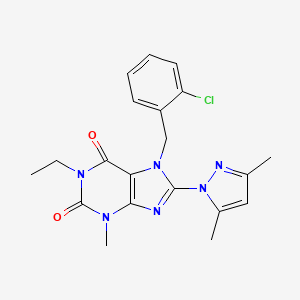
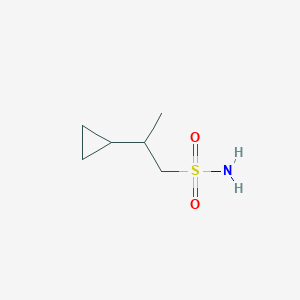
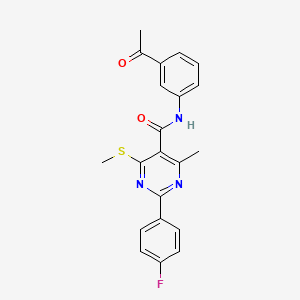
![(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-chlorophenyl)amino]prop-2-en-1-one](/img/structure/B2952437.png)
